molecular formula C14H12N4O3 B12727666 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- CAS No. 93770-56-0

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-

Cat. No.: B12727666
CAS No.: 93770-56-0
M. Wt: 284.27 g/mol
InChI Key: KBMPCIIFQMNVED-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, iodine, or silica-supported sodium hydrogen sulfate . The reaction proceeds under mild conditions, often in aqueous environments, to yield the desired tetrazole derivative.

Industrial Production Methods

Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. One such method involves the use of L-proline as a catalyst, which offers a simple experimental procedure, short reaction times, and excellent yields . Microwave-assisted synthesis is another efficient method, allowing for the rapid conversion of nitriles to tetrazoles under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- involves its interaction with biological targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate binding to various enzymes and receptors, modulating their activity . The compound’s ability to penetrate cell membranes enhances its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Tetrazole-1-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- stands out due to its unique combination of a tetrazole ring with a furan and methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93770-56-0

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-16-17-18(14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20)

InChI Key

KBMPCIIFQMNVED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O

Origin of Product

United States

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